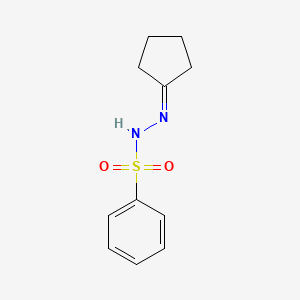

N'-cyclopentylidenebenzenesulfonohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-cyclopentylidenebenzenesulfonohydrazide, also known as CPBH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPBH is a hydrazide derivative that is structurally similar to thiosemicarbazide and semicarbazide. It has been studied for its anti-tuberculosis and anti-cancer properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

N'-cyclopentylidenebenzenesulfonohydrazide (referred to as NBSH in related studies) has been found valuable in the synthesis of various organic compounds. Myers, Zheng, and Movassaghi (1997) highlight its use in the synthesis of allenes from propargylic alcohols, the reductive transposition of allylic alcohols, and for the deoxygenation of unhindered alcohols. These transformations are facilitated by Mitsunobu displacement of an alcohol with NBSH followed by in situ elimination of o-nitrobenzenesulfinic acid. The mild reaction conditions (neutral pH, temperatures ≤23 °C) make it suitable for substrates with sensitive functional groups (Myers, Zheng, & Movassaghi, 1997).

Antimicrobial and Antifungal Applications

Sirajuddin et al. (2013) synthesized Schiff base compounds using N'-substituted benzohydrazide and sulfonohydrazide derivatives, which demonstrated significant antimicrobial and antifungal activities. These compounds were effective against several bacterial and fungal strains, with their minimum inhibitory concentration (MIC) for antibacterial activity ranging from 1.95 to 500 μg/mL (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Sensor Development

Hussain et al. (2017) used derivatives of NBSH for developing a selective sensor for detecting mercury (Hg2+) ions. These derivatives were deposited on a glassy carbon electrode with a Nafion coating, exhibiting enhanced sensitivity, reproducibility, and stability in detecting Hg2+ in water samples. The sensor demonstrated a linear response over a wide range of Hg2+ concentrations, indicating its potential utility in environmental monitoring (Hussain, Rahman, Arshad, & Asiri, 2017).

Medicinal Chemistry

In the field of medicinal chemistry, 2,4-dinitrophenylsulfonamides with tunable cysteine-activated SO2 release profiles have been reported by Malwal et al. (2012). One of these compounds, N-Benzyl-2,4-dinitrobenzenesulfonamide, exhibited higher potency than the clinical agent isoniazid in inhibiting Mycobacterium tuberculosis (Mtb), suggesting its potential as an antimycobacterial agent (Malwal, Sriram, Yogeeswari, Konkimalla, & Chakrapani, 2012).

Eigenschaften

IUPAC Name |

N-(cyclopentylideneamino)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c14-16(15,11-8-2-1-3-9-11)13-12-10-6-4-5-7-10/h1-3,8-9,13H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCHKNOYXSKAPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNS(=O)(=O)C2=CC=CC=C2)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5802655.png)

![2-[(cyclopropylcarbonyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5802664.png)

![N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide](/img/structure/B5802688.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]butanamide](/img/structure/B5802704.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-phenylbutanamide](/img/structure/B5802707.png)

![N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5802732.png)